4'-Fluoro-2-phenylacetophenone
Overview
Description
4'-Fluoro-2-phenylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .
Biochemical Pathways
They are also useful precursors in organic reactions due to their applications in the synthesis of many heterocyclic compounds .
Pharmacokinetics
23, a melting point of 83-84°C, and a boiling point of 3329±170°C . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4’-Fluoro-2-phenylacetophenone vary with different dosages in animal models. For instance, it has been shown to have significant antinociceptive effect at both 20 and 40 mg/kg doses
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Biological Activity
4'-Fluoro-2-phenylacetophenone, an organic compound with the molecular formula C14H11FO, has garnered attention in medicinal chemistry due to its notable biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a ketone functional group (C=O) and a fluorine atom substituted at the para position of the phenyl ring. The presence of the fluorine atom is significant as it can enhance the compound's reactivity and influence its biological activity. The compound typically appears as a white to pale yellow solid with a melting point ranging from 83°C to 84°C .
Anticancer Potential
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anti-cancer agent , showing significant inhibition of cell proliferation in specific types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolic pathways.
Antimicrobial Properties
In addition to its anticancer activities, this compound has shown antimicrobial properties . Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological exploration in treating infections.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor . Its interactions with specific proteins involved in metabolic pathways suggest that it may affect cellular processes, warranting further investigation into its mechanism of action.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The synthesis often begins with readily available aromatic compounds.
- Reagents : Common reagents include sodium hydroxide and various halogenating agents.
- Reaction Conditions : The reactions are usually conducted under controlled temperatures to optimize yield and purity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-2-phenylacetophenone | C14H11ClO | Chlorine substituent; different reactivity |
2-Bromo-4'-phenylacetophenone | C14H11BrO | Bromine substituent; higher electrophilicity |
4-Methyl-2-phenylacetophenone | C15H14O | Methyl group; increased lipophilicity |
The presence of fluorine in this compound provides distinct electronic properties that enhance its reactivity compared to other halogenated derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study published in Dalton Transactions demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential for therapeutic applications .
- Antimicrobial Activity : Research indicated that derivatives of this compound showed promising results against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Computational Studies : Computational methods have been employed to predict the binding affinity and interaction mechanisms of this compound with target enzymes, aiding in drug design efforts .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKGCQUWKAFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312380 | |
Record name | 4'-Fluoro-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-84-2 | |
Record name | 347-84-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Fluoro-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical synthesis?
A1: 1-(4-fluorophenyl)-2-phenylethanone serves as a crucial building block in the multi-step synthesis of Atorvastatin Calcium [, ]. This compound undergoes further chemical transformations to ultimately form the complex structure of Atorvastatin, highlighting its importance in the pharmaceutical industry.
Q2: How is 1-(4-fluorophenyl)-2-phenylethanone typically synthesized for pharmaceutical use?
A2: The synthesis of 1-(4-fluorophenyl)-2-phenylethanone can be achieved starting from readily available materials like benzeneacetic acid [] or phenylacetic acid []. Several reaction steps are involved, including chlorination, acylation, and bromination, ultimately leading to the desired compound.
Q3: Are there any analytical methods used to assess the quality of 1-(4-fluorophenyl)-2-phenylethanone during Atorvastatin production?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the content and purity of 1-(4-fluorophenyl)-2-phenylethanone []. This method allows manufacturers to ensure that the intermediate meets the required quality standards for pharmaceutical use.
Q4: What are the implications of impurities in 1-(4-fluorophenyl)-2-phenylethanone for Atorvastatin production?
A4: The presence of impurities in 1-(4-fluorophenyl)-2-phenylethanone can significantly impact the yield and purity of the final Atorvastatin product []. Therefore, stringent quality control measures are essential throughout the synthesis process to minimize impurities and ensure the production of safe and effective Atorvastatin.
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